molecular formula C9H20N2O B12881396 Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]- CAS No. 546114-77-6

Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-

Cat. No.: B12881396
CAS No.: 546114-77-6
M. Wt: 172.27 g/mol
InChI Key: CPCRYKMSYDQHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol typically involves the reaction of 1-ethylpyrrolidine with formaldehyde and ethanolamine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((1-Methylpyrrolidin-2-yl)methyl)amino)ethanol
  • 2-(((1-Propylpyrrolidin-2-yl)methyl)amino)ethanol
  • 2-(((1-Butylpyrrolidin-2-yl)methyl)amino)ethanol

Uniqueness

2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol is unique due to the presence of the ethyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

546114-77-6

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

2-[(1-ethylpyrrolidin-2-yl)methylamino]ethanol

InChI

InChI=1S/C9H20N2O/c1-2-11-6-3-4-9(11)8-10-5-7-12/h9-10,12H,2-8H2,1H3

InChI Key

CPCRYKMSYDQHBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.